Morpholino(4-(morpholinosulfonyl)phenyl)methanone
Description
Properties
IUPAC Name |
morpholin-4-yl-(4-morpholin-4-ylsulfonylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O5S/c18-15(16-5-9-21-10-6-16)13-1-3-14(4-2-13)23(19,20)17-7-11-22-12-8-17/h1-4H,5-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCFWVGDTLACUKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Morpholino(4-(morpholinosulfonyl)phenyl)methanone typically involves the reaction of morpholine with 4-(morpholinosulfonyl)benzoyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Morpholino(4-(morpholinosulfonyl)phenyl)methanone can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be further oxidized to form sulfone derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives depending on the substituents used
Scientific Research Applications
Synthesis and Preparation Methods
The synthesis of Morpholino(4-(morpholinosulfonyl)phenyl)methanone typically involves the reaction of morpholine with 4-(morpholinosulfonyl)benzoyl chloride. The process requires controlled conditions, often utilizing a base like triethylamine to neutralize hydrochloric acid produced during the reaction. Purification methods such as recrystallization or chromatography are then employed to obtain the final product.
Synthetic Routes
- Formation of Morpholine Ring : Synthesized through the reaction of diethanolamine with sulfuric acid.
- Introduction of Sulfonyl Group : Achieved via sulfonation reactions using chlorosulfonic acid.
- Attachment of Phenyl Group : Involves reactions with phenylpiperazine derivatives.
Chemistry
This compound serves as a crucial building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, this compound is investigated for its potential as a pharmacophore in drug design. Its ability to interact with biological targets positions it as a candidate for developing new therapeutic agents. Studies indicate that it can bind to enzymes or receptors, modulating their activity effectively .
Medicine
The medicinal applications of this compound are particularly noteworthy:
- Anti-Cancer Properties : Derivatives have shown efficacy in inhibiting cancer cell growth. For instance, research indicates that certain derivatives can significantly reduce the proliferation of specific cancer cell lines .
- Anti-Microbial Activity : The compound has demonstrated potential against various microbial strains, suggesting its utility in developing new antimicrobial agents .
Industrial Applications
In industry, this compound is utilized in creating advanced materials, including polymers and coatings. Its chemical stability and reactivity make it suitable for various applications in material science.
Case Studies and Data Tables
| Application Area | Case Study/Research Findings | Key Results |
|---|---|---|
| Anti-Cancer | Study on breast cancer cell lines | Inhibition rates up to 70% |
| Anti-Microbial | Testing against E. coli strains | Significant reduction in growth |
| Drug Design | Interaction with kinase pathways | Potential lead compounds identified |
Notable Research Findings
- A study demonstrated that derivatives of this compound could inhibit the growth of certain cancer cells effectively, showcasing its potential as an anti-cancer agent .
- Research involving SARS-CoV-2 indicated that modifications to similar morpholino compounds resulted in high activity against viral replication, highlighting the compound's versatility in addressing emerging health threats .
Mechanism of Action
The mechanism of action of Morpholino(4-(morpholinosulfonyl)phenyl)methanone involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, thereby modulating their activity. The sulfonyl group can form strong interactions with amino acid residues in proteins, while the morpholine ring can enhance the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
4-Morpholino-3-(morpholinosulfonyl)aniline: Similar structure but with an aniline group instead of a methanone group.
2-(Morpholinosulfonyl)phenylboronic acid: Contains a boronic acid group instead of a methanone group.
3-(N-morpholino)propanesulfonic acid: Contains a propanesulfonic acid group instead of a methanone group.
Uniqueness
Morpholino(4-(morpholinosulfonyl)phenyl)methanone is unique due to the presence of both a morpholine ring and a sulfonyl group attached to a phenyl ring. This combination of functional groups provides distinct chemical properties, such as enhanced solubility and reactivity, making it valuable for various applications in research and industry .
Biological Activity
Morpholino(4-(morpholinosulfonyl)phenyl)methanone is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
This compound features a morpholine ring and a sulfonyl group attached to a phenyl ring. This unique structure contributes to its solubility and reactivity, making it suitable for various biological applications. The sulfonyl group can form strong interactions with amino acid residues in proteins, enhancing the compound's ability to modulate biological targets.
The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, leading to modulation of their activity. This mechanism is crucial for its potential applications in drug design and development .
Anticancer Properties
Research indicates that derivatives of this compound exhibit anticancer properties. For instance, studies have demonstrated that this compound can inhibit the growth of various cancer cell lines, including HCT-116 and MCF-7, with IC50 values in the low micromolar range. The compound's ability to interfere with cancer cell proliferation underscores its potential as a lead candidate for cancer therapy .
Table 1: Anticancer Activity of Morpholino Derivatives
Antimicrobial Properties
In addition to its anticancer effects, this compound has been investigated for its antimicrobial activity. Studies have shown that certain derivatives can inhibit the growth of microbial strains, suggesting potential applications in treating infections.
Study on Neurodegenerative Diseases
A study published in 2021 explored the pharmacological activity of morpholine derivatives in the context of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. The research highlighted how morpholine-containing compounds could modulate receptors involved in these diseases, potentially leading to new therapeutic strategies .
Drug Discovery Applications
This compound is being examined as a pharmacophore in drug discovery efforts targeting Trypanosoma brucei, the causative agent of human African trypanosomiasis. The compound's unique structural features make it a candidate for developing new treatments against drug-resistant strains .
Q & A
What are the critical safety protocols for handling Morpholino(4-(morpholinosulfonyl)phenyl)methanone in laboratory settings?
Answer:
Morpholino derivatives, including this compound, require stringent safety measures due to their potential toxicity. Key protocols include:
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Work in a fume hood to avoid inhalation .
- First Aid: For skin contact, wash immediately with soap/water; for eye exposure, irrigate for 15 minutes. Seek medical attention if irritation persists .
- Storage: Store in a cool, dry, ventilated area away from incompatible substances (e.g., strong oxidizers) .
What synthetic methodologies are effective for preparing this compound?
Answer:
Synthesis typically involves multi-step reactions, leveraging sulfonylation and coupling strategies. For example:
- Step 1: React 4-(morpholinosulfonyl)benzene derivatives with acylating agents (e.g., morpholino carbonyl chloride) under anhydrous conditions.
- Step 2: Purify intermediates via column chromatography (e.g., hexanes/EtOAc gradients) to isolate the target compound .
- Catalytic Systems: Piperidine or triethylamine may accelerate reactions, as seen in analogous chalcone syntheses .
How can researchers optimize reaction yields for this compound in multi-step syntheses?
Answer:
Yield optimization strategies include:
- Stoichiometric Adjustments: Use excess reagents (e.g., 4.0 equiv. of phenol) to drive reactions to completion, as demonstrated in cyclopropane derivative syntheses .
- Temperature Control: Reflux in polar aprotic solvents (e.g., chloroform) improves reaction kinetics .
- Purification: Employ gradient elution in preparative column chromatography (e.g., hexanes/EtOAc ratios) to resolve impurities .
What analytical techniques are recommended for characterizing this compound?
Answer:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms structural integrity, with morpholino protons typically appearing at δ 3.5–3.7 ppm .
- Melting Point (mp): Compare observed mp (e.g., 135–136°C) to literature values for purity assessment .
- Thin-Layer Chromatography (TLC): Monitor reaction progress using hexanes/EtOAc mobile phases (e.g., Rf = 0.21–0.32) .
How can diastereomeric outcomes be controlled during the synthesis of related morpholino derivatives?
Answer:
- Stereochemical Control: Adjust reaction conditions (e.g., solvent polarity, temperature) to favor specific transition states. For example, low-temperature reactions may suppress epimerization .
- Chiral Catalysts: Use enantioselective catalysts (not explicitly covered in evidence but inferred from analogous methodologies).
- Chromatographic Resolution: Separate diastereomers (dr 20:1) via silica gel chromatography with optimized solvent systems .
What stability considerations are critical for long-term storage of this compound?
Answer:
- Light Sensitivity: Store in amber glass vials to prevent photodegradation .
- Moisture Avoidance: Use desiccants (e.g., silica gel) in storage containers to inhibit hydrolysis .
- Temperature: Maintain at –20°C for prolonged stability, as higher temperatures may accelerate decomposition .
How can computational modeling aid in predicting the reactivity of this compound?
Answer:
- Density Functional Theory (DFT): Model electron density distributions to predict nucleophilic/electrophilic sites.
- Molecular Dynamics (MD): Simulate solvent interactions to optimize reaction conditions .
- Spectral Predictions: Compare computed IR/NMR spectra with experimental data to validate structural assignments .
What strategies resolve contradictions in reported synthetic yields for morpholino-containing compounds?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
